molecular formula C6H10ClN3O2S B15297881 2-amino-3H,4H,6H,7H-5lambda6-thiopyrano[3,4-d]imidazole-5,5-dionehydrochloride CAS No. 2913280-63-2

2-amino-3H,4H,6H,7H-5lambda6-thiopyrano[3,4-d]imidazole-5,5-dionehydrochloride

Cat. No.: B15297881
CAS No.: 2913280-63-2
M. Wt: 223.68 g/mol
InChI Key: KFNYYYZQBWQDMJ-UHFFFAOYSA-N
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Description

2-amino-3H,4H,6H,7H-5lambda6-thiopyrano[3,4-d]imidazole-5,5-dione hydrochloride is a complex organic compound with a unique structure that includes a thiopyrano ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3H,4H,6H,7H-5lambda6-thiopyrano[3,4-d]imidazole-5,5-dione hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the thiopyrano and imidazole rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-amino-3H,4H,6H,7H-5lambda6-thiopyrano[3,4-d]imidazole-5,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-amino-3H,4H,6H,7H-5lambda6-thiopyrano[3,4-d]imidazole-5,5-dione hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-amino-3H,4H,6H,7H-5lambda6-thiopyrano[3,4-d]imidazole-5,5-dione hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride
  • 2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione

Uniqueness

Compared to similar compounds, 2-amino-3H,4H,6H,7H-5lambda6-thiopyrano[3,4-d]imidazole-5,5-dione hydrochloride has a unique combination of functional groups and ring structures that may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

CAS No.

2913280-63-2

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

5,5-dioxo-3,4,6,7-tetrahydrothiopyrano[3,4-d]imidazol-2-amine;hydrochloride

InChI

InChI=1S/C6H9N3O2S.ClH/c7-6-8-4-1-2-12(10,11)3-5(4)9-6;/h1-3H2,(H3,7,8,9);1H

InChI Key

KFNYYYZQBWQDMJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC2=C1N=C(N2)N.Cl

Origin of Product

United States

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